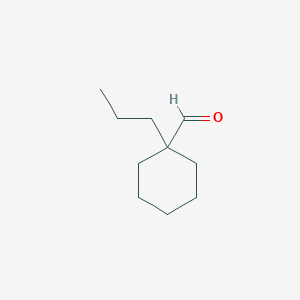

1-Propyl-cyclohexanecarbaldehyde

Description

Significance of Cyclicaldehyde Structures in Modern Organic Synthesis and Mechanistic Inquiry

Cyclic aldehyde structures, such as cyclohexanecarbaldehyde and its derivatives, are pivotal intermediates and building blocks in modern organic synthesis. The reactivity of these compounds is dominated by the polar carbonyl group, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. britannica.combritannica.com This inherent polarity allows aldehydes to undergo a vast array of chemical reactions, primarily nucleophilic additions. britannica.com

The cyclic framework imposes conformational constraints that are absent in their acyclic counterparts. These constraints can lead to high levels of stereoselectivity in reactions, making cyclic aldehydes valuable precursors for the synthesis of complex, stereochemically-defined molecules. The cyclohexane (B81311) ring, in particular, adopts a stable chair conformation, and the axial or equatorial position of the aldehyde group can significantly influence reaction pathways and product distributions.

In mechanistic inquiries, cyclic aldehydes serve as model systems for studying fundamental reaction mechanisms. The rigid structure helps in dissecting steric and electronic effects on the reactivity of the carbonyl group. They are employed in a variety of transformations, including:

Nucleophilic Addition Reactions: Reactions with Grignard reagents, organolithium compounds, and hydrides (e.g., NaBH4, LiAlH4) to form secondary alcohols. masterorganicchemistry.comchemistrysteps.com

Acetal (B89532) Formation: Protection of the aldehyde group by reacting with alcohols, a crucial step in multi-step syntheses. chemistrysteps.comlearncbse.in

Wittig Reaction: Conversion of the aldehyde to an alkene, a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com

Oxidation and Reduction: Aldehydes can be readily oxidized to carboxylic acids or reduced to primary alcohols, providing synthetic flexibility. britannica.com

Aldol (B89426) and Related Condensations: While 1-propyl-cyclohexanecarbaldehyde lacks an α-hydrogen and cannot self-condense via the typical aldol reaction, it can act as an electrophile in crossed-aldol reactions with other enolizable carbonyl compounds. byjus.com

The study of these reactions with cyclic aldehydes provides deeper insights into reaction kinetics, transition state geometries, and stereochemical outcomes, which are foundational principles in advanced organic chemistry.

Historical Perspectives on Research Involving Cyclohexanecarbaldehyde Derivatives

Research into cyclohexanecarbaldehyde and its derivatives is built upon the foundational development of synthetic methods for creating the core structure. Historically, several key industrial and laboratory-scale methods have been established for the synthesis of the parent compound, cyclohexanecarbaldehyde. These methods provided the groundwork for accessing substituted derivatives like this compound.

Key historical synthetic routes include:

Hydrogenation of Cyclohexene Derivatives: One of the earliest and most direct methods involves the hydrogenation of 3-cyclohexene-1-carboxaldehyde. This process saturates the carbon-carbon double bond in the ring while leaving the aldehyde group intact. google.com

Dehydrogenation of Alcohols: The oxidation or dehydrogenation of cyclohexanemethanol is another common pathway. This reaction transforms the primary alcohol into the corresponding aldehyde. google.com

Hydroformylation of Alkenes: The hydroformylation (or oxo process) of cyclohexene, involving the addition of a formyl group and a hydrogen atom across the double bond, has also been a significant industrial method for producing cyclohexanecarbaldehyde. google.com

Hydrogenation of Benzaldehyde (B42025) Derivatives: A more advanced method involves the nuclear hydrogenation of benzaldehyde dialkyl acetals, followed by hydrolysis. In this two-step process, the aromatic ring of a protected benzaldehyde is first reduced to a cyclohexane ring, and then the acetal is hydrolyzed to reveal the aldehyde functionality. google.com

These established synthetic strategies have enabled chemists to produce a variety of cyclohexanecarbaldehyde derivatives by starting with appropriately substituted precursors. The development of these methods was crucial for making this class of compounds readily available for further study and application in more complex synthetic endeavors.

Contemporary Research Trajectories and Potential Future Avenues for this compound

While specific research focusing exclusively on this compound is not extensively documented in academic literature, its role can be understood within the broader context of substituted cyclic aldehydes in contemporary organic chemistry. The research trajectories for such compounds are multifaceted, spanning catalysis, complex molecule synthesis, and materials science.

Table 2: Research Areas for Substituted Cyclohexanecarbaldehydes

| Research Area | Description | Potential Role of this compound |

|---|---|---|

| Asymmetric Synthesis | Use of chiral catalysts to control the stereochemical outcome of reactions, producing enantiomerically pure products. | Can serve as a prochiral substrate for asymmetric nucleophilic additions to create chiral secondary alcohols, which are valuable building blocks. |

| Fragrance and Flavor Chemistry | Many aldehydes with specific alkyl substitutions possess distinct aromas. | The specific structure may contribute to a unique scent profile, making it a candidate for investigation in the fragrance industry. byjus.com |

| Precursor for Pharmaceuticals and Agrochemicals | The cyclohexyl moiety is present in numerous bioactive molecules. Aldehydes are versatile handles for further chemical modification. | Can be used as a starting material to build more complex molecular scaffolds for drug discovery and the development of new agrochemicals. |

| Polymer and Materials Science | Aldehydes can participate in polymerization reactions to form resins and other materials. britannica.com | Could be explored as a monomer or modifying agent in the synthesis of specialty polymers with tailored properties. |

Future research avenues for this compound are likely to focus on its application as a specialized building block. The propyl group at the quaternary C1 position creates significant steric hindrance around the carbonyl group, which could be exploited to achieve unique selectivity in certain reactions. Potential future investigations could include:

Mechanistic Studies: Investigating how the steric bulk of the 1-propyl group affects the kinetics and thermodynamics of nucleophilic addition compared to less substituted cyclohexanecarbaldehydes.

Development of Novel Transformations: Using the unique steric environment to guide the development of new catalytic systems or reactions that are selective for such hindered substrates.

Synthesis of Complex Natural Products: Employing this compound as a key fragment in the total synthesis of natural products containing a similarly substituted cyclohexane ring.

The ongoing development of powerful synthetic methodologies will continue to create new opportunities for the application of specialized reagents like this compound in advanced organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-propylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-6-10(9-11)7-4-3-5-8-10/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJIWXITRCKDOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Characterization of 1 Propyl Cyclohexanecarbaldehyde for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules in solution and the solid state. researchgate.net By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. uobasrah.edu.iq

One-dimensional ¹H and ¹³C NMR spectra serve as the initial and most fundamental step in structural verification. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum, which is typically proton-decoupled, reveals the number of unique carbon atoms in the molecule. researchgate.net

For 1-Propyl-cyclohexanecarbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the protons of the propyl group, and the protons of the cyclohexane (B81311) ring. The aldehyde proton (CHO) characteristically appears far downfield, typically in the range of δ 9-10 ppm, as a singlet. organicchemistrydata.org The protons of the cyclohexane ring would present as a complex series of overlapping multiplets in the upfield region, generally between δ 1.0 and 2.0 ppm. chemicalbook.com The propyl group would show a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the ring.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and would appear significantly downfield, often above 200 ppm. The quaternary carbon of the cyclohexane ring to which both the propyl and formyl groups are attached would also be distinct. The remaining cyclohexane and propyl carbons would resonate in the aliphatic region of the spectrum. organicchemistrydata.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde H | 9.4 - 9.6 | s (singlet) | 1H |

| Cyclohexane H (axial/equatorial) | 1.2 - 1.9 | m (multiplet) | 10H |

| Propyl CH₂ (α to ring) | 1.4 - 1.6 | t (triplet) | 2H |

| Propyl CH₂ (β to ring) | 1.2 - 1.4 | sx (sextet) | 2H |

| Propyl CH₃ | 0.8 - 1.0 | t (triplet) | 3H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 203 - 206 |

| C1 (Quaternary) | 50 - 55 |

| Cyclohexane CH₂ | 25 - 35 |

| Propyl CH₂ (α to ring) | 35 - 40 |

| Propyl CH₂ (β to ring) | 18 - 22 |

| Propyl CH₃ | 13 - 15 |

While 1D NMR provides foundational data, complex spin systems and overlapping signals, such as those from the cyclohexane protons, often necessitate two-dimensional NMR experiments for complete assignment. stackexchange.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for tracing the connectivity within the propyl group by showing correlations between the adjacent methylene and methyl protons. It would also help delineate the complex coupling network within the cyclohexane ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It is invaluable for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signals of the propyl group would correlate directly to their corresponding carbon signals, confirming their assignments.

A correlation from the aldehyde proton to the quaternary C1 carbon, confirming the position of the formyl group.

Correlations from the α-methylene protons of the propyl group to the quaternary C1 carbon, confirming the attachment point of the propyl chain.

Correlations from the cyclohexane protons on C2 and C6 to the C1 carbon.

Together, these 2D techniques provide an irrefutable map of the molecule's covalent framework. researchgate.net

While liquid-state NMR reveals the time-averaged structure of a molecule, solid-state NMR (ssNMR) provides information about its structure and conformation in the condensed, solid phase. nih.gov For flexible molecules like this compound, ssNMR can offer unique insights into preferred conformations and packing arrangements in the crystal lattice, which may differ from the solution state. nih.gov

The cyclohexane ring can exist in various conformations, most notably the chair form. In this compound, the propyl and formyl substituents can adopt either axial or equatorial positions. Solid-state NMR experiments, such as Cross-Polarization Magic Angle Spinning (CP-MAS), can resolve distinct signals for molecules in different conformational states or crystallographic environments. nih.gov This could potentially determine the predominant orientation of the substituents in the solid state, providing valuable data on steric interactions and crystal packing forces.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. mdpi.com This allows for the clear determination of the molecular weight of the analyte. For this compound (C₁₀H₁₈O, Molecular Weight: 154.25 g/mol ), ESI-MS would be expected to show a prominent ion at an m/z of 155.143 [M+H]⁺.

High-resolution ESI-MS provides highly accurate mass measurements, which helps in confirming the elemental composition. Furthermore, collision-induced dissociation (CID) experiments (MS/MS) can be performed to study the fragmentation pathways. Expected fragmentation for the [M+H]⁺ ion would involve characteristic losses, such as the loss of the propyl group, the formyl group, or ring cleavage, providing further structural confirmation. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identifier. uni.lu

Interactive Data Table: Predicted ESI-MS Adducts and Collision Cross Sections (CCS) for this compound uni.lu

| Adduct Type | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 155.14305 | 135.7 |

| [M+Na]⁺ | 177.12499 | 140.8 |

| [M+K]⁺ | 193.09893 | 139.6 |

| [M+NH₄]⁺ | 172.16959 | 158.5 |

| [M-H]⁻ | 153.12849 | 138.5 |

Data sourced from computational predictions. uni.lu

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents the pinnacle of mass spectrometry in terms of achievable resolution and mass accuracy. nih.gov This technique can measure m/z values with sub-parts-per-million (ppm) mass accuracy, allowing for the unambiguous determination of a molecule's elemental formula. unl.edu

For this compound, the monoisotopic mass is calculated to be 154.13577 Da. uni.lu FT-ICR MS could measure this mass with extreme precision (e.g., 154.13575 Da), which would definitively confirm the elemental formula C₁₀H₁₈O. This level of accuracy is crucial for distinguishing the target compound from other isobaric species (molecules with the same nominal mass but different elemental formulas), as illustrated in the table below. The unmatched resolving power of FT-ICR MS makes it an invaluable tool for the confident identification of compounds in complex mixtures. unl.edu

Interactive Data Table: Illustrative Isobaric Formulae Distinguished by FT-ICR MS

| Elemental Formula | Exact Monoisotopic Mass (Da) | Difference from C₁₀H₁₈O (mDa) |

| C₁₀H₁₈O | 154.13577 | 0.00 |

| C₉H₁₄O₂ | 154.09938 | -36.39 |

| C₁₁H₂₂ | 154.17215 | +36.38 |

| C₈H₁₀O₃ | 154.06299 | -72.78 |

| C₉H₁₆N₂ | 152.13135 | -2.0042 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are highly sensitive to the specific bonds and functional groups present, providing a molecular fingerprint.

Elucidation of Specific Functional Group Vibrations via IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is predicted to be dominated by the characteristic absorptions of the aldehyde group and the saturated carbocyclic and propyl moieties.

The most diagnostic absorption for an aldehyde is the strong C=O stretching vibration. For saturated aliphatic aldehydes, this peak is typically observed in the range of 1740-1720 cm⁻¹. The presence of the cyclohexane ring, being a non-conjugated system, is not expected to significantly shift this frequency. jove.comspectroscopyonline.com Another key feature of aldehydes is the C-H stretching vibration of the aldehyde proton (the hydrogen attached to the carbonyl carbon). This usually gives rise to two weak to medium bands in the region of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹, with the lower frequency band being particularly characteristic. spectroscopyonline.com

The propyl group and the cyclohexane ring will contribute strong C-H stretching absorptions in the 2960-2850 cm⁻¹ range. docbrown.info Additionally, C-H bending vibrations for the CH₂ and CH₃ groups are expected to appear around 1465 cm⁻¹ and 1380 cm⁻¹ respectively. The spectrum of the closely related compound, cyclohexanecarboxaldehyde, available from the NIST WebBook, shows a strong C=O stretch at approximately 1730 cm⁻¹ and prominent C-H stretching bands just below 3000 cm⁻¹, which supports these predictions. nist.govnist.gov

A predicted summary of the principal IR absorption bands for this compound is presented in the table below.

| Predicted IR Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2950 - 2850 | C-H stretching (propyl and cyclohexane) |

| 2840 - 2820 | C-H stretching (aldehyde) |

| 2740 - 2720 | C-H stretching (aldehyde - Fermi resonance) |

| 1730 ± 10 | C=O stretching (strong) |

| 1465 - 1440 | CH₂ bending |

| ~1380 | CH₃ bending |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While IR spectroscopy is most sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds.

For this compound, the C=O stretch, while also IR active, is expected to give a distinct signal in the Raman spectrum, typically in a similar region around 1730 cm⁻¹. researchgate.net The symmetric stretching and bending vibrations of the cyclohexane ring and the C-C bonds of the propyl chain, which may be weak in the IR spectrum, are predicted to be strong and well-defined in the Raman spectrum. This makes Raman spectroscopy a valuable tool for analyzing the carbocyclic skeleton of the molecule. The various C-H stretching and bending vibrations will also be Raman active. The study of simple aldehydes like formaldehyde (B43269) and acetaldehyde (B116499) has shown that the carbonyl stretch is a prominent feature in their Raman spectra. researchgate.net

| Predicted Raman Active Modes for this compound | |

| Raman Shift (cm⁻¹) | Vibrational Mode |

| 2950 - 2850 | C-H stretching (strong) |

| 1730 ± 10 | C=O stretching (medium) |

| 1465 - 1440 | CH₂ bending |

| ~800 - 1200 | C-C skeletal vibrations (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The aldehyde functional group in this compound contains a C=O double bond, which gives rise to characteristic electronic transitions.

Saturated, non-conjugated aldehydes typically exhibit two main UV absorption bands. jove.commasterorganicchemistry.com The first is a weak absorption (low molar absorptivity, ε) in the range of 270-300 nm. This band is attributed to the formally forbidden n → π* (n-to-pi-star) transition, where a non-bonding electron from an oxygen lone pair is promoted to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.comgdckulgam.edu.in The second is a much stronger absorption (high molar absorptivity) at a shorter wavelength, typically below 200 nm, corresponding to the allowed π → π* (pi-to-pi-star) transition. jove.com

Since this compound lacks any further conjugation, its UV-Vis spectrum is expected to be simple and characteristic of a saturated aldehyde. The n → π* transition should be observable with a standard UV-Vis spectrophotometer, while the more intense π → π* transition may fall in the vacuum UV region, which is less commonly accessible. jove.com

| Predicted UV-Vis Absorption for this compound | |

| λ_max (nm) | Electronic Transition |

| ~290 | n → π |

| < 200 | π → π |

Electron Energy-Loss Spectroscopy (EELS) for Elemental and Chemical Bonding Characterization

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often coupled with a transmission electron microscope (TEM), that measures the energy lost by electrons as they pass through a sample. myscope.training This energy loss is characteristic of the elemental composition and chemical bonding within the material. ias.ac.in

If a sample of this compound were to be analyzed by EELS, two main regions of the spectrum would provide valuable information: the core-loss region and the low-loss region.

The core-loss region would show distinct ionization edges corresponding to the elements present in the molecule: carbon (C K-edge at ~284 eV), and oxygen (O K-edge at ~532 eV). The fine structure of these edges, known as the Electron Loss Near-Edge Structure (ELNES), could potentially provide information about the bonding environment and oxidation state of the atoms. For instance, the carbon K-edge would have contributions from both the sp³-hybridized carbons of the cyclohexane and propyl groups, and the sp²-hybridized carbonyl carbon. The π* peak associated with the C=O bond would be a distinct feature in the C K-edge ELNES. researchgate.netnih.gov

The low-loss region (up to ~50 eV) would provide information about the valence electron excitations, including plasmon peaks. For organic molecules, this region can reveal π → π* transitions. researchgate.net For this compound, a peak corresponding to the π → π* transition of the carbonyl group would be expected in the low-loss EELS spectrum.

| Predicted EELS Features for this compound | |

| Energy Loss Region | Expected Information |

| Core-Loss (C K-edge ~284 eV) | Presence of carbon, differentiation of sp² and sp³ hybridization, π* peak from C=O |

| Core-Loss (O K-edge ~532 eV) | Presence of oxygen, information on bonding environment |

| Low-Loss | Valence electron excitations, π → π* transition of the carbonyl group |

Mechanistic and Kinetic Studies of Reactions Involving 1 Propyl Cyclohexanecarbaldehyde

Detailed Investigation of Nucleophilic Addition Mechanisms at the Carbonyl Center

The polarized carbon-oxygen double bond in 1-Propyl-cyclohexanecarbaldehyde renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reaction is known as nucleophilic addition. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. uni.lu The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. uni.lu

Formation and Equilibrium Dynamics of Acetal (B89532) and Hemiacetal Derivatives

Aldehydes such as this compound react reversibly with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. scispace.commdpi.com The initial nucleophilic attack by an alcohol molecule on the protonated carbonyl group yields a hemiacetal. mdpi.com In the presence of excess alcohol and continued acid catalysis, the hemiacetal can undergo dehydration to form a carbocation, which then reacts with a second alcohol molecule to produce an acetal. youtube.com

The equilibrium of this reaction can be controlled by the reaction conditions. The formation of the acetal is favored by the removal of water, often achieved through azeotropic distillation. scispace.com Conversely, the presence of excess water in an acidic medium will drive the equilibrium back towards the aldehyde. scispace.commdpi.com

Table 1: Factors Influencing Acetal Formation from this compound

| Factor | Effect on Equilibrium | Rationale |

| Excess Alcohol | Shifts towards acetal | Le Chatelier's Principle |

| Acid Catalyst | Increases reaction rate | Protonates the carbonyl group, making it more electrophilic |

| Removal of Water | Shifts towards acetal | Le Chatelier's Principle |

| Excess Water | Shifts towards aldehyde | Hydrolysis of the acetal |

The formation of cyclic acetals is also possible and often thermodynamically favored when a diol, such as ethylene (B1197577) glycol, is used. mdpi.com

Kinetics and Thermodynamics of Cyanohydrin and Bisulfite Adduct Formation

Cyanohydrin Formation: this compound can react with hydrogen cyanide (HCN) to form a cyanohydrin. This reaction is a nucleophilic addition where the cyanide ion (CN⁻) acts as the nucleophile. learncbse.innih.gov The reaction is typically base-catalyzed to increase the concentration of the more nucleophilic cyanide ion. learncbse.innih.gov The formation of the cyanohydrin is generally a reversible process, but the equilibrium often favors the product. learncbse.innih.gov

The kinetics of the reaction are dependent on the pH of the solution, with a faster rate observed under slightly basic conditions which generate a sufficient concentration of cyanide ions without significantly protonating the aldehyde.

Bisulfite Adduct Formation: Aldehydes, including this compound, react reversibly with sodium bisulfite (NaHSO₃) to form crystalline bisulfite addition compounds. masterorganicchemistry.combldpharm.com This reaction is a nucleophilic addition of the bisulfite ion to the carbonyl carbon. The reaction is thermodynamically controlled, and the adducts are typically stable solids that can be isolated. The formation of these adducts can be used as a method for purifying aldehydes. The reaction is reversible, and the aldehyde can be regenerated by treating the adduct with either acid or base. masterorganicchemistry.com

Table 2: Comparison of Cyanohydrin and Bisulfite Adduct Formation

| Reaction | Nucleophile | Catalyst | Product | Reversibility |

| Cyanohydrin Formation | Cyanide ion (CN⁻) | Base (e.g., KCN) | 2-hydroxy-2-(1-propylcyclohexyl)acetonitrile | Reversible, favors product |

| Bisulfite Adduct Formation | Bisulfite ion (HSO₃⁻) | None required | Sodium 1-hydroxy-1-(1-propylcyclohexyl)methanesulfonate | Reversible |

Exploration of Enolate Chemistry and Carbon-Carbon Bond Formation

The presence of an α-hydrogen in this compound allows for the formation of an enolate ion under basic conditions. ambeed.comchembk.com The enolate is a powerful nucleophile and a key intermediate in various carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation and Cross-Aldol Reactions with this compound

Due to the presence of a tertiary α-carbon, this compound cannot undergo a self-aldol condensation reaction. bham.ac.uk This is because the α-carbon lacks a second hydrogen atom required for the subsequent dehydration step to form an α,β-unsaturated aldehyde.

However, this compound can participate in cross-aldol reactions where it acts as the electrophilic partner. academie-sciences.fr When reacted with another aldehyde or ketone that can form an enolate (the nucleophilic partner) in the presence of a base, a β-hydroxy aldehyde or ketone is formed. uni.luacademie-sciences.fr For a successful cross-aldol reaction with minimal side products, it is often desirable to use a non-enolizable aldehyde like benzaldehyde (B42025) or to pre-form the enolate of one carbonyl compound before adding the second. chembk.com In the case of this compound, it would serve as the electrophile that is attacked by the enolate of another carbonyl compound. bham.ac.uk

Role of α-Hydrogen Acidity and Resonance Stabilization in Carbonyl Compound Reactivity

The α-hydrogen of this compound is acidic due to two main factors: the inductive effect of the electron-withdrawing carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. researchgate.net The negative charge on the α-carbon in the enolate is delocalized onto the more electronegative oxygen atom, which significantly stabilizes the anion. ambeed.com

The pKa of the α-hydrogen in aldehydes is typically around 17-20. The acidity of the α-hydrogen in this compound is a critical factor in its ability to form an enolate and participate in reactions such as the aldol reaction. The stability of the enolate intermediate influences the kinetics and thermodynamics of these reactions.

Table 3: Factors Affecting α-Hydrogen Acidity

| Factor | Description | Effect on this compound |

| Inductive Effect | The electron-withdrawing carbonyl group polarizes the C-H bond, facilitating proton abstraction. | Enhances acidity. |

| Resonance Stabilization | The resulting enolate anion is stabilized by delocalization of the negative charge onto the oxygen atom. | Significantly enhances acidity and stabilizes the conjugate base. |

| Alkyl Substitution | The propyl group and the cyclohexyl ring are electron-donating, which can slightly decrease the acidity compared to a less substituted aldehyde. | Slightly decreases acidity. |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids by a variety of oxidizing agents. The oxidation of this compound to 1-propyl-cyclohexanecarboxylic acid can be achieved using common oxidants such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution. The oxidation with Tollens' reagent is a classic test for aldehydes, resulting in the formation of a silver mirror. More modern and selective methods for aldehyde oxidation include the use of N-heterocyclic carbenes as organocatalysts with an environmentally friendly oxidant like oxygen.

Reduction: The carbonyl group of this compound can be reduced to a primary alcohol, (1-propylcyclohexyl)methanol. This can be accomplished using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst such as platinum, palladium, or nickel can also be employed.

Table 4: Common Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent | Product |

| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 1-propyl-cyclohexanecarboxylic acid + Ag(s) |

| Oxidation | Potassium Permanganate (KMnO₄) | 1-propyl-cyclohexanecarboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (1-propylcyclohexyl)methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (1-propylcyclohexyl)methanol |

| Reduction | H₂/Pd, Pt, or Ni | (1-propylcyclohexyl)methanol |

Catalytic Oxidation Mechanisms to Corresponding Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For this compound, this conversion to 1-Propyl-cyclohexanecarboxylic acid can be achieved using various catalytic systems, often employing environmentally benign oxidants like molecular oxygen.

One prominent method involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. researchgate.net The reaction proceeds under metal-free conditions, aligning with the principles of green chemistry. researchgate.net The proposed mechanism for this aerobic oxidation begins with the nucleophilic attack of the NHC on the carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as the Breslow intermediate. This key intermediate is then oxidized. While various reagents can effect this oxidation, processes using molecular oxygen, sometimes in conjunction with a photocatalyst like mesoporous graphitic carbon nitride (mpg-C3N4), have been developed. researchgate.net The oxidation of the Breslow intermediate leads to an acylazolium ion, which is a highly activated carboxylic acid derivative. Subsequent reaction with a nucleophile, such as water, liberates the corresponding carboxylic acid and regenerates the NHC catalyst for the next cycle. researchgate.net

Another effective green chemistry approach is the use of selenium-containing catalysts in the presence of hydrogen peroxide. mdpi.com In this system, a catalyst like diphenyl diselenide is oxidized by H₂O₂ to form seleninic and perseleninic acids. These species are the active oxidants in the catalytic cycle. mdpi.com This method has proven effective for a wide range of aromatic and aliphatic aldehydes, converting them to their respective carboxylic acids in good to excellent yields under mild, aqueous conditions. mdpi.com

The choice of catalyst and oxidant can significantly impact the reaction's efficiency and selectivity. Below is a table summarizing the performance of different catalytic systems for aldehyde oxidation, based on data for analogous substrates.

Table 1: Comparison of Catalytic Systems for Aldehyde Oxidation

| Catalyst System | Oxidant | Substrate Example | Yield | Key Features |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | O₂ / Light | Benzaldehyde | Moderate to Good | Metal-free, organocatalytic. researchgate.net |

| Diphenyl Diselenide | H₂O₂ | Benzaldehyde | >95% | Ecofriendly, aqueous conditions, recyclable catalyst. mdpi.com |

Selective Reduction Strategies to Alcohols and Alkanes

The selective reduction of the aldehyde functional group in this compound can yield either the corresponding primary alcohol, (1-Propyl-cyclohexyl)methanol, or the fully reduced alkane, butylcyclohexane.

Reduction to Alcohols: The most common and selective method for reducing aldehydes to primary alcohols involves the use of metal hydride reagents. libretexts.org Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this transformation. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reagent to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This addition breaks the carbonyl π-bond, forming a tetrahedral alkoxide intermediate. A subsequent workup step with a proton source (like water or dilute acid) protonates the alkoxide to furnish the final primary alcohol product. libretexts.org Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents, while the more powerful lithium aluminum hydride requires anhydrous ether or THF and can reduce a wider range of functional groups. libretexts.org

Reduction to Alkanes: Directly reducing the aldehyde to an alkane requires more forcing conditions. Two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This reaction involves first forming a hydrazone by reacting the aldehyde with hydrazine (B178648) (H₂NNH₂). The resulting hydrazone is then heated strongly in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene glycol. The base facilitates the elimination of nitrogen gas (N₂), leading to the formation of the alkane.

Clemmensen Reduction: This method employs an amalgamated zinc (Zn(Hg)) catalyst in the presence of concentrated hydrochloric acid (HCl). The reaction is typically performed under reflux conditions. While effective for many ketones and aldehydes, the strongly acidic conditions limit its use for substrates containing acid-sensitive functional groups.

Table 2: Reagents for Selective Reduction of Aldehydes

| Reagent(s) | Product | Conditions | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Alcohol | Protic Solvents (e.g., Ethanol) | High for Aldehydes/Ketones. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Alcohol | Anhydrous Ether/THF | Powerful; reduces many functional groups. libretexts.org |

| Hydrazine (H₂NNH₂), KOH | Alkane | High Temperature, Basic | Wolff-Kishner; suitable for base-stable compounds. |

Stereochemical Control and Asymmetric Induction in this compound Transformations

The structure of this compound contains a stereocenter at the C1 position of the cyclohexane (B81311) ring. Reactions at the adjacent carbonyl group can lead to the formation of a new stereocenter, creating diastereomers. Controlling the stereochemical outcome of these transformations is a significant challenge and a key goal in modern organic synthesis. nih.gov

Asymmetric induction in reactions involving this aldehyde can be achieved by using chiral catalysts, reagents, or auxiliaries. Organocatalysis has emerged as a powerful tool for these stereocontrolled reactions. nih.gov For instance, in a potential aldol or Michael addition reaction where this compound acts as the electrophile, a chiral amine catalyst could be employed. The catalyst would react with the nucleophile (e.g., a ketone) to form a chiral enamine. This enamine would then attack one of the two faces of the aldehyde's carbonyl group preferentially, leading to the formation of one diastereomer in excess.

The development of one-pot organocatalytic cascade reactions allows for the synthesis of complex cyclohexane derivatives with multiple contiguous stereogenic centers in high yields and excellent stereoselectivities. nih.gov Such strategies often involve an initial enantioselective step catalyzed by a chiral organocatalyst, followed by subsequent reactions promoted by an achiral base or acid to build molecular complexity in a controlled manner. nih.gov The ability to control the formation of several stereocenters in a single operation is a testament to the power of modern synthetic methods. nih.gov

Influence of Acid- and Base-Catalysis on Reaction Mechanisms and Rates

Both acid and base catalysis can profoundly influence the mechanisms and rates of reactions involving this compound by altering the reactivity of the aldehyde or the reacting nucleophile.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the aldehyde can be protonated. This protonation places a positive charge on the oxygen, which can be delocalized to the carbonyl carbon via resonance. This effect makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by weak nucleophiles (e.g., alcohols, water). researchgate.net

A classic example is acetal formation, where an aldehyde reacts with an alcohol in the presence of an acid catalyst. The rate of nucleophilic attack by the alcohol is dramatically increased due to the enhanced electrophilicity of the protonated carbonyl group. researchgate.net The reaction is typically reversible, and the equilibrium can be shifted toward the product by removing water as it is formed. learncbse.in

Base Catalysis: Base catalysis typically involves the deprotonation of a carbon atom alpha to the carbonyl group. This compound possesses one such α-hydrogen. A sufficiently strong base can remove this proton to form a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile and can participate in a variety of crucial carbon-carbon bond-forming reactions, such as the Aldol and Claisen-Schmidt condensations.

Computational Chemistry and Theoretical Investigations of 1 Propyl Cyclohexanecarbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. core.ac.uknih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a wide range of molecular characteristics. core.ac.uk This section explores the application of DFT to elucidate the molecular properties and reactivity of 1-Propyl-cyclohexanecarbaldehyde.

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this process involves finding the most stable arrangement of its atoms, considering the chair conformation of the cyclohexane (B81311) ring and the rotational possibilities of the propyl and formyl groups. DFT methods, such as B3LYP with a suitable basis set like 6-31G*, are commonly employed for this purpose. psu.edu The optimization process yields crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

The electronic structure of the optimized geometry reveals the distribution of electrons within the molecule. This analysis provides insights into the molecule's polarity, charge distribution, and potential sites for chemical reactions. Properties such as the dipole moment and atomic charges can be calculated to understand the molecule's interaction with its environment and other molecules.

Table 1: Calculated Structural Parameters of this compound (Example Data)

| Parameter | Value |

| C=O Bond Length | 1.21 Å |

| C-C (ring) Bond Length (avg) | 1.54 Å |

| C-CHO Bond Angle | 120.5° |

| Dipole Moment | 2.8 D |

Note: The data in this table is illustrative and would be obtained from specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. irjweb.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying electrophilic character. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive molecule. irjweb.comnih.gov For this compound, the HOMO is expected to be localized around the oxygen atom of the carbonyl group, while the LUMO would be centered on the carbonyl carbon. The energy of these orbitals and their gap can be used to predict its reactivity in various chemical reactions. wuxiapptec.com

Table 2: Frontier Orbital Energies and Reactivity Descriptors (Example Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Chemical Hardness | 2.85 |

| Electronegativity | 3.65 |

Note: The data in this table is illustrative and would be derived from DFT calculations.

DFT calculations can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules. core.ac.uk By calculating the vibrational frequencies, an infrared (IR) spectrum can be simulated. youtube.com For this compound, this would show characteristic peaks for the C=O stretch of the aldehyde, C-H stretches of the alkane groups, and other vibrational modes. chemicalbook.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. nih.govnih.gov These calculations help in assigning the signals in an experimental ¹H and ¹³C NMR spectrum to specific atoms in the molecule, confirming its structure. youtube.com The predicted shifts are based on the calculated magnetic shielding of each nucleus, which is influenced by its local electronic environment.

Table 3: Predicted Spectroscopic Data for this compound (Example Data)

| Spectroscopy | Parameter | Predicted Value |

| IR | C=O Stretching Frequency | ~1725 cm⁻¹ |

| ¹H NMR | Aldehyde Proton (CHO) Chemical Shift | ~9.6 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~205 ppm |

Note: The data in this table is illustrative and would be the result of specific DFT simulations.

Molecular Mechanics (MM) and Empirical Force Field Simulations for Conformational Screening

While DFT is powerful, it can be computationally expensive for large-scale conformational searches. Molecular Mechanics (MM) offers a faster alternative for exploring the vast conformational space of flexible molecules like this compound. bath.ac.uk MM methods use empirical force fields, which are sets of parameters that describe the potential energy of a molecule as a function of its atomic coordinates.

Conformational screening involves systematically or stochastically generating a large number of different conformations and then minimizing their energies using a force field. This process helps to identify the low-energy conformers that are most likely to be populated at a given temperature. nih.gov For this compound, this would involve exploring the different chair and boat conformations of the cyclohexane ring, as well as the various rotational isomers of the propyl and formyl groups. The resulting low-energy structures can then be further analyzed using more accurate quantum mechanical methods.

Advanced Quantum Mechanical (QM) Approaches Beyond DFT

While DFT is widely used, it is an approximate method. More advanced quantum mechanical approaches can provide higher accuracy, particularly for systems where electron correlation effects are significant.

The Hartree-Fock (HF) method is a fundamental ab initio approach that, however, neglects the correlation between the motions of electrons. q-chem.com This can lead to inaccuracies in calculated energies and properties. reddit.com

Post-Hartree-Fock methods aim to correct for this by including electron correlation. Møller-Plesset perturbation theory of the second order (MP2) is a common and computationally efficient post-HF method. nih.gov Applying MP2 calculations to this compound would provide a more accurate description of its electronic structure and energy compared to HF, especially for properties sensitive to electron correlation. These methods are computationally more demanding than DFT and are often used to benchmark the results from less expensive methods or for systems where high accuracy is crucial. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations would serve as a "computational microscope" to observe the behavior of this compound over time at an atomic level. These simulations solve Newton's equations of motion for the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

A typical MD simulation would place one or more molecules of this compound in a simulation box, often filled with a solvent like water or a non-polar solvent like hexane, to mimic solution-phase conditions. The simulation would track the positions and velocities of all atoms over a period ranging from nanoseconds to microseconds.

The primary outputs would include insights into:

Conformational Dynamics: How the cyclohexane ring puckers and how the propyl and aldehyde groups rotate relative to the ring. MD can quantify the timescales and frequencies of transitions between different chair and boat conformations, as well as between axial and equatorial orientations of the substituents.

Intermolecular Interactions: In a solvent, the simulation would reveal the nature and lifetime of interactions, such as hydrogen bonds between the carbonyl oxygen and water molecules or van der Waals interactions with a non-polar solvent.

Table 2: Example of MD Simulation Parameters

This table outlines a typical set of parameters that would be defined for an MD simulation of this compound.

| Parameter | Value/Description |

| Force Field | GROMOS54a7 or a similar general force field |

| Solvent | SPC/E Water Model or Hexane |

| System Size | ~3000 solvent molecules per solute |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Simulation Time | 200 ns |

| Time Step | 2 fs |

Note: These parameters are representative of a standard setup for such a simulation.

Computational Analysis of Conformational Energy Landscapes and Isomer Stability

A detailed computational analysis would be necessary to map the conformational energy landscape of this compound. This involves identifying all significant stable conformers and determining their relative energies to predict their population at thermal equilibrium. The molecule's flexibility arises from the ring puckering of the cyclohexane, the rotation around the bond connecting the ring to the aldehyde, and the rotation of the propyl group.

The primary isomers of interest would be based on the substitution pattern on the cyclohexane ring:

Cis vs. Trans Isomers: Relating the positions of the propyl and aldehyde groups if they were on a disubstituted ring (not applicable for the 1-position, but relevant for diastereomers).

Axial vs. Equatorial Conformers: The aldehyde and propyl groups can be in either an axial or equatorial position relative to the chair conformation of the cyclohexane ring. Generally, equatorial positions are favored for bulky groups to minimize steric strain.

Quantum mechanical calculations, typically using Density Functional Theory (DFT) at a higher level of theory than that used for MD, would be employed to optimize the geometry of each potential conformer and calculate its precise electronic energy. The relative energies would then indicate the stability of each conformer.

Table 3: Hypothetical Relative Energies of this compound Conformers

This table illustrates the kind of data that would be generated from a conformational analysis, showing the relative stability of different conformers where the propyl group is in the equatorial position and the aldehyde group's orientation is varied.

| Conformer (Propyl group is Equatorial) | Method/Basis Set | Relative Energy (kcal/mol) |

| Aldehyde-Equatorial | B3LYP/6-311+G(d,p) | 0.00 (Reference) |

| Aldehyde-Axial | B3LYP/6-311+G(d,p) | 1.85 |

Note: This data is hypothetical. It illustrates that the conformer with both bulky groups in the equatorial position would be expected to be the most stable.

Conformational Analysis and Stereochemical Considerations of 1 Propyl Cyclohexanecarbaldehyde

Investigation of Cyclohexane (B81311) Ring Conformations: Chair, Boat, and Twist-Boat Forms and Their Interconversions

The cyclohexane ring is not a planar hexagon as its 2D representation might suggest. To achieve the ideal tetrahedral bond angle of approximately 109.5° for sp³ hybridized carbons and minimize strain, the ring puckers into several conformations. libretexts.orgfiveable.me The most stable and predominant of these is the chair conformation , which is characterized by its ability to minimize both angle strain and torsional strain, as all carbon-hydrogen bonds are staggered. fiveable.memvpsvktcollege.ac.in

At room temperature, cyclohexane rings are conformationally mobile, undergoing a rapid interconversion process known as a ring flip . fiveable.me This process involves passing through several higher-energy intermediate conformations. The transition from one chair form to another begins with a move to a half-chair conformation, which is highly unstable. From there, the ring passes through a twist-boat (or skew-boat) conformation and the slightly less stable boat conformation. libretexts.org The boat form is destabilized by torsional strain from eclipsing hydrogen atoms and steric strain between the "flagpole" hydrogens, which point towards each other. fiveable.me The twist-boat is a local energy minimum, being more stable than the boat form but significantly less stable (by about 5.5 kcal/mol) than the chair conformation. masterorganicchemistry.com This entire interconversion process allows substituents on the ring to switch between axial and equatorial positions. fiveable.me

| Conformation | Relative Energy (kcal/mol) | Stability |

| Chair | 0 | Most Stable |

| Twist-Boat | ~5.5 | Intermediate |

| Boat | ~6.9 | Transition State |

| Half-Chair | ~10.8 | Least Stable (Transition State) |

This table presents approximate energy differences relative to the most stable chair conformation.

Axial and Equatorial Orientations of the Propyl and Carbaldehyde Substituents

In a substituted cyclohexane, each carbon atom has two possible positions for a substituent: axial (perpendicular to the general plane of the ring) and equatorial (around the periphery of the ring). fiveable.meyoutube.com For a monosubstituted cyclohexane, the ring flip interconverts the axial and equatorial forms. Generally, the conformer with the substituent in the more spacious equatorial position is more stable to avoid steric hindrance. lumenlearning.commasterorganicchemistry.com

In the case of 1-Propyl-cyclohexanecarbaldehyde, a 1,1-disubstituted cyclohexane, the situation is that in any given chair conformation, one substituent must be in an axial position while the other is in an equatorial position. A ring flip will interconvert these positions. The determination of the more stable conformer depends on the relative steric bulk of the two substituents; the bulkier group will preferentially occupy the equatorial position to minimize steric strain. youtube.comyoutube.com

A-Value Determination and Analysis for Substituent Preferences

To quantify the steric preference of a substituent for the equatorial position, a term known as the A-value is used. The A-value represents the free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. libretexts.orgspcmc.ac.in A larger A-value indicates a stronger preference for the equatorial position, signifying a "bulkier" group in a steric sense. spcmc.ac.in These values are additive and can be used to predict the energy differences in polysubstituted cyclohexanes. spcmc.ac.in

For this compound, we must compare the A-values of the propyl group and the carbaldehyde (formyl) group.

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 libretexts.org |

| -CH₂CH₃ (Ethyl) | 1.8 libretexts.org |

| -CH₂CH₂CH₃ (Propyl) | ~1.8 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 libretexts.org |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 libretexts.org |

| -CHO (Formyl/Carbaldehyde) | ~0.6 - 1.0 |

| -OH (Hydroxyl) | 0.87 spcmc.ac.in |

| -Cl (Chloro) | 0.5 masterorganicchemistry.com |

Note: The A-value for the propyl group is expected to be similar to the ethyl group. The A-value for the formyl group is less commonly cited but is estimated based on its steric profile.

The A-value for a propyl group is approximately 1.8 kcal/mol, very similar to an ethyl group. This is because the alkyl chain can rotate away from the ring, minimizing additional steric interactions. libretexts.org The A-value for a formyl group (-CHO) is smaller, estimated to be in the range of 0.6-1.0 kcal/mol. Given that the propyl group has a significantly larger A-value than the formyl group, the conformer where the propyl group is in the equatorial position and the carbaldehyde group is in the axial position will be the more stable and therefore predominant conformation at equilibrium.

Steric Strain Analysis: 1,3-Diaxial Interactions and Their Energetic Contributions

The primary reason for the energetic preference for the equatorial position is the presence of 1,3-diaxial interactions . masterorganicchemistry.com This refers to the steric strain (unfavorable van der Waals repulsion) between an axial substituent and the two other axial atoms (usually hydrogens) located on the same face of the ring, three carbons away (at the C3 and C5 positions relative to the substituent at C1). masterorganicchemistry.com

In the less stable conformer of this compound, the propyl group would be in the axial position. This would introduce significant 1,3-diaxial interactions between the propyl group and the axial hydrogens on C3 and C5. The energetic cost of these interactions is quantified by the A-value, so this destabilization would amount to approximately 1.8 kcal/mol relative to the conformer with an equatorial propyl group. libretexts.org Conversely, when the smaller carbaldehyde group is axial, the 1,3-diaxial interactions are much weaker, costing only about 0.6-1.0 kcal/mol. Therefore, the equilibrium will strongly favor the conformation with the equatorial propyl group.

Gauche Interactions and their Impact on Overall Conformational Stability, particularly involving the Propyl Group

The 1,3-diaxial interaction in a chair cyclohexane can also be understood as a gauche interaction , similar to that seen in the gauche conformer of butane. masterorganicchemistry.com When viewed down the C1-C2 bond of a cyclohexane with an axial substituent at C1, the substituent and the C3 carbon of the ring are in a gauche relationship (a dihedral angle of approximately 60°). masterorganicchemistry.com

Correlation between Conformation and Reactivity/Selectivity in Chemical Transformations

The conformational preference of the substituents has a direct impact on the chemical reactivity of this compound. The carbaldehyde group is the primary site of reaction, for example, in nucleophilic additions. The accessibility of this group to incoming reagents is determined by its orientation.

In the predominant conformation, the carbaldehyde group is axial. An axial aldehyde is sterically hindered by the two 1,3-diaxial hydrogens, and the cyclohexane ring itself can block one face of the carbonyl. An equatorial aldehyde, present in the less stable conformer, is more exposed to the environment and generally more reactive. Therefore, the rate of reaction for this compound may be slower than for an analogous acyclic aldehyde due to the steric shielding of the axial carbonyl in the most stable conformer. The stereochemical outcome of additions to the carbonyl will also be influenced, with reagents preferentially attacking from the less hindered equatorial face.

Chirality and Stereoisomerism in this compound

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. A common source of chirality is a chiral center , which is typically a carbon atom bonded to four different groups.

In this compound, the carbon atom at position 1 (C1) is bonded to four distinct groups:

A propyl group (-CH₂CH₂CH₃)

A carbaldehyde group (-CHO)

The C2 atom of the cyclohexane ring

The C6 atom of the cyclohexane ring

Since C1 is attached to four different substituents, it is a chiral center. Consequently, this compound is a chiral molecule and can exist as a pair of enantiomers (non-superimposable mirror images). youtube.com These enantiomers will have identical physical properties (melting point, boiling point, solubility) but will rotate plane-polarized light in equal and opposite directions. The maximum number of possible stereoisomers for a molecule can be estimated by the formula 2ⁿ, where 'n' is the number of chiral centers. For this molecule, with one chiral center, there are 2¹ = 2 possible stereoisomers, which are the (R) and (S) enantiomers.

Enantiomeric and Diastereomeric Relationships in Substituted Cyclohexanes

This compound is a chiral molecule due to the presence of a stereocenter at the C1 position, which is bonded to four different groups: a propyl group, a formyl group (aldehyde), and two different carbon atoms of the cyclohexane ring. Consequently, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. mvpsvktcollege.ac.in These enantiomers will have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

In the context of disubstituted cyclohexanes, the concepts of cis and trans isomerism become critical. mvpsvktcollege.ac.in However, for a 1,1-disubstituted cyclohexane like this compound, cis/trans isomerism does not apply as both substituents are on the same carbon. The stereochemical discussion for this molecule primarily revolves around the chirality at C1 and the conformational preferences of the substituents.

The stability of the two chair conformations of a substituted cyclohexane is largely determined by the steric strain experienced by the substituents. Substituents can occupy either axial or equatorial positions. masterorganicchemistry.com In the axial position, the substituent is parallel to the principal axis of the ring, leading to greater steric hindrance with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions). chemistrysteps.com In the equatorial position, the substituent points away from the ring, resulting in lower steric strain.

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.org A larger A-value indicates a greater preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| Methyl (CH₃) | 1.7 libretexts.org |

| Ethyl (CH₂CH₃) | 1.8 libretexts.org |

| Isopropyl ((CH₃)₂CH) | 2.2 libretexts.org |

| tert-Butyl ((CH₃)₃C) | ~5.0 libretexts.org |

| Formyl (CHO) | ~0.8 |

| Phenyl (C₆H₅) | 3.0 |

Note: The A-value for the formyl group is an approximation, as it can vary depending on the method of determination and the specific molecular context.

In this compound, both the propyl and formyl groups are attached to the same carbon. In such geminally disubstituted systems, the conformational equilibrium is determined by the relative steric bulk of the two substituents. The chair conformation where the larger group occupies the equatorial position and the smaller group occupies the axial position is generally favored. Based on the A-values of analogous groups, the propyl group is sterically more demanding than the formyl group. Therefore, the conformer with the propyl group in the equatorial position and the formyl group in the axial position would be expected to be more stable.

Strategies for Asymmetric Induction and Stereoselective Synthesis

The synthesis of a single enantiomer of this compound requires strategies that can control the stereochemistry at the newly formed quaternary chiral center. The creation of such all-carbon quaternary stereocenters is a significant challenge in organic synthesis due to the steric hindrance around the reaction center. pnas.orgpnas.org Several approaches have been developed to achieve high levels of stereoselectivity in the formation of these centers.

One common strategy involves the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of chiral aldehydes, oxazolidinones and camphor-based auxiliaries are frequently employed. researchgate.net For instance, an α,β-unsaturated precursor to the cyclohexane ring could be reacted with a chiral auxiliary. Subsequent reactions to form the ring and introduce the propyl and formyl groups would be guided by the stereochemistry of the auxiliary. A temporary stereocenter approach, involving an aldol (B89426) reaction with a chiral auxiliary followed by cyclopropanation and a retro-aldol reaction, has also been demonstrated for the synthesis of chiral cyclopropanecarboxaldehydes and could potentially be adapted for cyclohexane systems. rsc.org

Another powerful approach is organocatalysis . Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze the asymmetric α-alkylation or α-allylation of aldehydes to create quaternary stereocenters with high enantioselectivity. nih.gov These reactions proceed through the formation of a chiral enamine intermediate, which then reacts with an electrophile.

Metal-catalyzed asymmetric synthesis offers another avenue. Chiral ligands coordinated to a metal center can create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer. For example, iridium-catalyzed annulation strategies have been developed for the stereoselective synthesis of substituted cyclohexanes. acs.org

The stereoselective synthesis of 1,2-disubstituted alkenes, which can be precursors to substituted cyclohexanes, has been achieved with high trans selectivity using modifications of the Julia olefination. organic-chemistry.org While this applies to 1,2-disubstitution, similar principles of stereocontrol could be envisioned in ring-forming reactions.

Ultimately, the choice of synthetic strategy would depend on the availability of starting materials, the desired enantiomeric purity, and the scalability of the reaction. A combination of these methods, such as the use of a chiral auxiliary in conjunction with a stereoselective ring-closing reaction, could provide an effective route to enantiomerically pure this compound.

Q & A

Q. What are the recommended synthetic routes for 1-Propyl-cyclohexanecarbaldehyde, and how do reaction conditions influence yield?

- Methodology : Synthesis often involves cyclohexane derivatives as starting materials. For example, oxidation of 1-propylcyclohexanol using agents like pyridinium chlorochromate (PCC) or Swern oxidation can yield the aldehyde. Reaction conditions (temperature, solvent polarity, and catalyst choice) critically affect yield. For instance, anhydrous conditions and inert atmospheres minimize side reactions like over-oxidation .

- Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS). Compare retention times and fragmentation patterns with authentic standards .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- Methodology :

- <sup>1</sup>H NMR : Identify aldehyde protons (δ 9.5–10.5 ppm) and distinguish propyl chain signals (δ 0.8–1.6 ppm for CH3, δ 1.2–1.8 ppm for CH2). Use deuterated solvents (e.g., CDCl3) to avoid interference .

- IR : Confirm the aldehyde C=O stretch (~1720 cm<sup>−1</sup>) and absence of alcohol O-H stretches (~3300 cm<sup>−1</sup>) to verify successful oxidation .

- Validation : Cross-reference spectral data with PubChem entries or computational predictions (e.g., density functional theory (DFT)-simulated spectra) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Methodology :

- Controlled Replication : Reproduce studies under identical conditions (catalyst loading, solvent system) to isolate variables. For example, discrepancies in palladium-catalyzed reactions may arise from trace moisture or oxygen .

- Statistical Analysis : Apply ANOVA or t-tests to compare yields across multiple trials. Report confidence intervals to quantify uncertainty .

Q. What computational strategies are effective for modeling the conformational dynamics of this compound?

- Methodology :

- Molecular Dynamics (MD) : Simulate ring-flipping and propyl chain rotation in solvents (e.g., cyclohexane, water) using software like GROMACS. Analyze energy barriers (ΔG‡) for chair-to-chair transitions .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict NMR chemical shifts and IR vibrational modes. Compare with experimental data to validate models .

- Data Integration : Use PubChem’s 3D structure files (InChI key: MGJVBPPEWVKZTN) as input for simulations .

Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature?

- Protocol :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40–60°C. Sample aliquots at intervals (0, 24, 48 hrs) and quantify degradation via HPLC .

- Kinetic Analysis : Fit data to Arrhenius or Eyring equations to extrapolate shelf-life at standard conditions (25°C).

Q. What statistical methods are appropriate for validating the reproducibility of bioactivity assays involving this compound?

- Methodology :

- Interlaboratory Studies : Collaborate with independent labs to test enzyme inhibition (e.g., aldehyde dehydrogenase) using standardized protocols. Use Cohen’s kappa to assess agreement in activity classifications .

- Power Analysis : Calculate sample sizes required to detect effect sizes (e.g., IC50 differences) with 95% confidence, minimizing Type I/II errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.